2-Fluoro-4-methylpyridine-3-carboxylic acid
Overview
Description
2-Fluoro-4-methylpyridine-3-carboxylic acid is an organic compound with the molecular formula C7H6FNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both fluorine and carboxylic acid groups in its structure makes it a compound of interest in various fields of scientific research and industrial applications .
Mechanism of Action
Target of Action
It is known that this compound is often used in the suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with organoboron reagents and palladium catalysts in this process .
Mode of Action
In the context of suzuki–miyaura coupling, the compound could potentially participate in the transmetalation step, where the organoboron reagent is transferred from boron to palladium .
Biochemical Pathways
Given its use in suzuki–miyaura coupling, it can be inferred that it plays a role in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .
Result of Action
As a component in suzuki–miyaura coupling, it contributes to the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methylpyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, the fluorination of 2-methyl-4-pyridinecarboxylic acid using reagents such as Selectfluor® can yield this compound . The reaction typically requires controlled conditions, including specific temperatures and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to be efficient and cost-effective, utilizing advanced fluorinating agents and catalysts to achieve high yields. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
2-Fluoro-4-methylpyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic effects.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative.
4-Methylpyridine-3-carboxylic acid: Lacks the fluorine atom but has similar structural features.
2-Fluoro-3-methylpyridine: Another fluorinated pyridine with a different substitution pattern
Uniqueness
2-Fluoro-4-methylpyridine-3-carboxylic acid is unique due to the presence of both fluorine and carboxylic acid groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the carboxylic acid group allows for further functionalization and derivatization .
Properties
IUPAC Name |
2-fluoro-4-methylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-4-2-3-9-6(8)5(4)7(10)11/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJKNZFRFJDNKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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